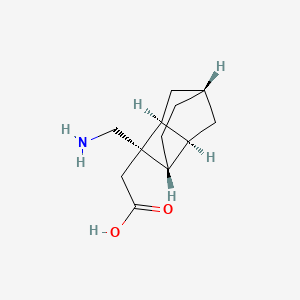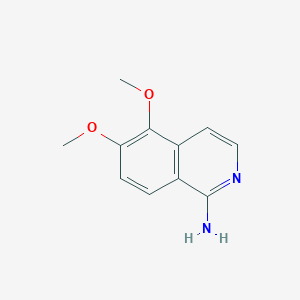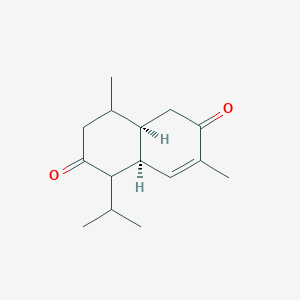![molecular formula C9H18Cl2N4 B12431401 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with an imidazole moiety. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both imidazole and piperazine rings in its structure imparts unique chemical and biological properties.
準備方法
The synthesis of 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(2-bromoethyl)imidazole and piperazine.
Reaction Conditions: The 1-(2-bromoethyl)imidazole is reacted with piperazine in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, which may reduce the imidazole ring or other reducible functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides, leading to the formation of N-substituted piperazine derivatives.
Complexation: The imidazole ring can coordinate with metal ions, forming metal complexes that are useful in catalysis and material science.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium, copper).
科学的研究の応用
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as an antihistamine, anti-inflammatory, and antitumor agent.
Industry: The compound is used in the development of new materials, including polymers and catalysts.
作用機序
The mechanism of action of 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit histamine receptors, leading to antihistaminic effects.
Pathways: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. Its effects on these pathways are mediated through its binding to specific proteins and enzymes.
類似化合物との比較
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)imidazole: This compound has a hydroxyl group instead of a piperazine ring, leading to different chemical and biological properties.
4-(Imidazol-1-yl)phenol: This compound features a phenol group instead of a piperazine ring, which affects its reactivity and applications.
2-(1H-Imidazol-1-yl)ethanol: This compound has an ethanol group instead of a piperazine ring, resulting in different solubility and reactivity profiles.
The uniqueness of this compound lies in its dual functionality, combining the properties of both imidazole and piperazine rings, which enhances its versatility in various applications.
特性
分子式 |
C9H18Cl2N4 |
|---|---|
分子量 |
253.17 g/mol |
IUPAC名 |
1-[2-(1H-imidazol-5-yl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c1(9-7-11-8-12-9)4-13-5-2-10-3-6-13;;/h7-8,10H,1-6H2,(H,11,12);2*1H |
InChIキー |
NVKHWKIPZMIEOA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CCC2=CN=CN2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


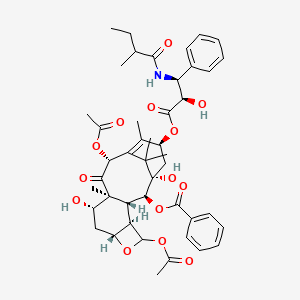
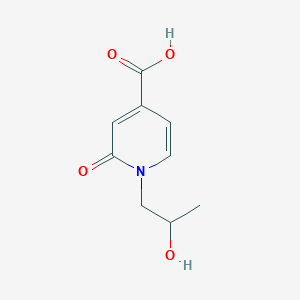
![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)

![Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12431329.png)



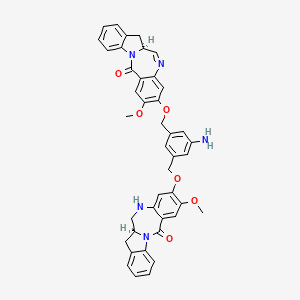
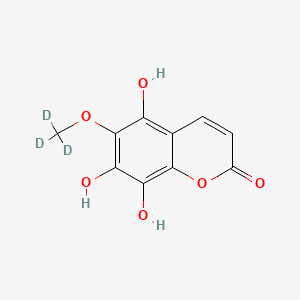
![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)
